2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H14FN5O3S and its molecular weight is 435.43. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Kinase CK2 Inhibition
The compound has been identified as a potential inhibitor of Protein Kinase CK2 . CK2 is a ubiquitous serine/threonine protein kinase that serves as an attractive anticancer target . Some derivatives of the compound showed much improved inhibitory activity on CK2 .
Anticancer Applications
Given its potential as a CK2 inhibitor, the compound could have significant applications in cancer treatment . CK2 is often overexpressed in various types of cancers and its inhibition could potentially slow down or stop the growth of cancer cells .
Drug Development
The compound’s inhibitory effects on CK2 make it a promising candidate for drug development . It could be used as a base to develop new drugs with improved efficacy and fewer side effects .
Biochemical Research
The compound could be used in biochemical research, particularly in studies focusing on protein kinases and their role in various biological processes .
Molecular Docking Studies
The compound could be used in molecular docking studies to understand its interaction with CK2 and other proteins . This could provide valuable insights into the design of new drugs .
ADMET and Toxicity Prediction
The compound could be used in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and toxicity prediction . This could help in predicting the compound’s behavior in the human body and its potential toxicity .
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN5O3S/c1-11-8-17(27(25-11)21-23-15-7-6-12(22)9-16(15)31-21)24-18(28)10-26-19(29)13-4-2-3-5-14(13)20(26)30/h2-9H,10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSGHXXOKMAGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide |
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